molecular formula C13H7N5OS2 B3564152 N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide

N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide

Cat. No.: B3564152
M. Wt: 313.4 g/mol
InChI Key: UHUKMDGARCYXCY-UHFFFAOYSA-N
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Description

N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains nitrogen and sulfur atoms within its ring structure. This compound is of significant interest in the field of organic electronics due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide typically involves the formation of the thiadiazole and benzothiadiazole rings followed by their fusion with a benzamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenethiol with thionyl chloride can yield the benzothiadiazole ring, which can then be further reacted with a suitable amine to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide exerts its effects is primarily through its electronic properties. The compound can act as an electron acceptor in donor-acceptor systems, facilitating charge transfer processes. This makes it valuable in the development of organic electronic devices . The molecular targets and pathways involved include interactions with other conjugated systems and participation in charge transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide is unique due to its fused ring structure, which imparts distinct electronic properties. This makes it more effective in certain applications, such as organic electronics, compared to its simpler counterparts .

Properties

IUPAC Name

N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5OS2/c19-13(7-4-2-1-3-5-7)14-8-6-9-11(17-20-15-9)12-10(8)16-21-18-12/h1-6H,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUKMDGARCYXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C4=NSN=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide
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N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide
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N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide
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N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide
Reactant of Route 5
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N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide
Reactant of Route 6
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N-([1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazol-4-yl)benzamide

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